molecular formula C18H21N3O2S B3986373 N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Numéro de catalogue B3986373
Poids moléculaire: 343.4 g/mol
Clé InChI: BAELLRWCJJOBFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently under investigation in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. BTK activation leads to downstream signaling events that promote B cell survival and proliferation. TAK-659 inhibits BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. This results in the suppression of B cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to suppression of B cell proliferation and induction of apoptosis. It has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, making it a valuable tool for studying the BCR signaling pathway and its role in cancer. TAK-659 has also been shown to enhance the activity of other anticancer agents, making it a useful tool for combination therapy studies. However, TAK-659 has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of interest is the development of new BTK inhibitors with improved potency and selectivity. Another area of interest is the investigation of TAK-659 in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, there is a need for further research on the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome resistance. Overall, TAK-659 shows great promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential and limitations.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of cancer. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B cell proliferation. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

Propriétés

IUPAC Name

N-(3,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-10-14(2)12-15(11-13)19-18(24)21-7-5-20(6-8-21)17(22)16-4-3-9-23-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELLRWCJJOBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.